N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide
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Overview
Description
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide typically involves multiple stepsThe final step involves the coupling of the indole derivative with pyridine-2-carbohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The goal is to achieve a scalable and cost-effective production process that meets the quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophilic reagents such as amines and electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and nanomaterials
Mechanism of Action
The mechanism of action of N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methyl-2-oxoacetamide
- Indole-3-acetic acid
- Pyridine-based Schiff bases
Uniqueness
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both indole and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N'-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C24H22N4O3/c1-16-19(14-23(29)27-28-24(30)22-9-5-6-12-25-22)20-13-18(10-11-21(20)26-16)31-15-17-7-3-2-4-8-17/h2-13,26H,14-15H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
NCHJNSFDJVHGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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